![molecular formula C21H16N4O6S2 B2537289 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide CAS No. 886901-17-3](/img/structure/B2537289.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide
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Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific enzyme, making it a valuable tool for studying various biological processes.
Scientific Research Applications
- Benzimidazole derivatives have been studied for their potential as anticancer agents. The compound’s structure is analogous to nucleotides found in the human body, making it an interesting candidate for cancer treatment .
- Electron-donating groups (such as OH, OMe, –NMe₂, –O–CH₂–C₆H₅) enhance the compound’s activity, while electron-withdrawing groups (such as –NO₂, –CF₃) decrease inhibition .
- Specific derivatives, like 2f and 2g, exhibit significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .
Anticancer Properties
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O6S2/c1-31-17-11-13(25(27)28)12-18-19(17)22-21(32-18)23-20(26)15-9-5-6-10-16(15)24-33(29,30)14-7-3-2-4-8-14/h2-12,24H,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKIJXJRIJWMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide |
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